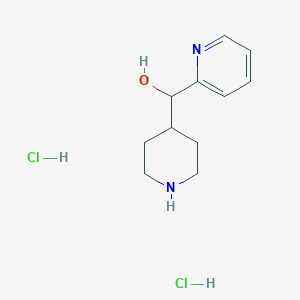

4-Piperidinyl(2-pyridinyl)methanol dihydrochloride

Description

4-Piperidinyl(2-pyridinyl)methanol dihydrochloride is a piperidine-pyridine hybrid compound featuring a methanol group attached to the piperidine ring and a pyridinyl substituent. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules targeting neurological and cardiovascular systems. Its structural flexibility allows for modifications to optimize pharmacokinetic properties, such as bioavailability and metabolic stability .

Properties

CAS No. |

1609400-29-4 |

|---|---|

Molecular Formula |

C11H17ClN2O |

Molecular Weight |

228.72 g/mol |

IUPAC Name |

piperidin-4-yl(pyridin-2-yl)methanol;hydrochloride |

InChI |

InChI=1S/C11H16N2O.ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;/h1-3,6,9,11-12,14H,4-5,7-8H2;1H |

InChI Key |

IETORPIHTJISNJ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C(C2=CC=CC=N2)O.Cl.Cl |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=N2)O.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride typically involves the reaction of piperidine and pyridine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and efficiency. The final product is purified through crystallization or other purification techniques to meet the required specifications .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via hydrogenation or Grignard addition, as inferred from analogous piperidine-pyridine derivatives:

For example, hydrogenolysis of benzyl-protected precursors under high-pressure H₂ yields the free piperidine amine, which is protonated to form the dihydrochloride salt .

Hydroxymethyl Group (–CH₂OH)

-

Oxidation : Likely oxidizable to a ketone (–CO–) or carboxylic acid (–COOH) under strong oxidizing agents (e.g., KMnO₄), though direct evidence is absent in the literature.

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, as seen in analogous N-acetylation reactions .

Piperidine Nitrogen

-

Alkylation/Acylation : The free amine (after deprotonation) can undergo reactions with alkyl halides or anhydrides. For example, acetylation with acetic anhydride forms N-acetyl derivatives .

-

Salt Formation : Forms stable dihydrochloride salts due to protonation of both the piperidine and pyridine nitrogens .

Pyridine Ring

-

Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of the nitrogen. Potential nitration or sulfonation at the 3- or 5-positions under harsh conditions.

-

Coordination Chemistry : Pyridine nitrogen can act as a ligand for metal ions (e.g., Pd, Fe), as observed in catalytic hydrogenation systems .

Substitution Reactions

Modifications at the 4-piperidinyl or 2-pyridinyl positions are feasible:

For instance, replacing the hydroxymethyl group with a carbonyl enhances binding to enzymes like CH24H .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing HCl and forming piperidine/pyridine derivatives.

-

pH Sensitivity : Stable in acidic conditions (as dihydrochloride) but undergoes hydrolysis in basic media to regenerate the free base.

Comparative Reaction Yields

Data from analogous compounds suggest the following trends:

| Reaction | Yield | Key Factor |

|---|---|---|

| Hydrogenolysis of benzyl | 84% | Catalyst loading (10% Pd/C) and H₂ pressure |

| Grignard addition | 60–70% | Solvent polarity (THF > Et₂O) |

| Esterification | >90% | Excess acylating agent |

Scientific Research Applications

Neurological Disorders

4-Piperidinyl(2-pyridinyl)methanol dihydrochloride has been investigated for its potential effects on GABA_A receptors, which are critical in the treatment of anxiety and seizure disorders. Research indicates that derivatives of this compound can act as agonists at these receptors, suggesting a role in developing new anxiolytics or anticonvulsants .

Case Study:

A study synthesized various piperidine derivatives, including those with the 4-piperidinyl moiety, to evaluate their GABA_A receptor activity. The findings demonstrated significant agonistic properties, indicating potential for treating disorders such as epilepsy and anxiety disorders .

Metabolic Disorders

The compound is also being explored for its role in treating metabolic syndromes, such as obesity and type 2 diabetes. Specifically, it may influence melanocortin receptors, which are involved in appetite regulation and energy expenditure.

Case Study:

A patent describes piperidinoyl-pyrrolidine compounds that activate melanocortin receptor 4 (MCR4), which could lead to treatments for obesity and related metabolic disorders . The implications of using this compound derivatives in this context are significant, as they may enhance metabolic rates and reduce appetite.

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to a wide range of bioactive compounds.

Synthesis Method:

The preparation methods often involve alkylation and protection group strategies to yield high-purity products suitable for further pharmaceutical development. For instance, a method utilizing tert-butyloxycarbonyl (BOC) protection has been shown to be effective in synthesizing related piperidine compounds with high yields .

Comparative Analysis of Derivatives

Mechanism of Action

The mechanism of action of 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-pyridine derivatives with varied substituents and salt forms. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Physicochemical Properties

Notes:

- *Exact molecular formula for this compound inferred from analogs.

- Dihydrochloride salts generally enhance aqueous solubility compared to mono-salts or free bases .

Pharmacological and Functional Differences

- Target Selectivity: While E-4031 dihydrochloride selectively blocks hERG channels (critical in cardiac electrophysiology) , this compound’s pharmacological targets are less well-characterized but may involve neurotransmitter receptors due to structural similarity to piperidine-based psychotropics .

- Metabolic Stability: Compounds with hydroxyl groups (e.g., 4-piperidinol analogs) may undergo faster glucuronidation than methanol derivatives, affecting half-life .

- Bioavailability: The methanol group in this compound could improve membrane permeability compared to bulkier substituents like diphenylmethoxy groups in 4-(Diphenylmethoxy)piperidine hydrochloride .

Biological Activity

4-Piperidinyl(2-pyridinyl)methanol dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound this compound features a piperidine ring and a pyridine moiety, which are known to contribute to various pharmacological effects. The synthesis typically involves the reaction of 2-pyridinemethanol with piperidine derivatives under controlled conditions to yield the dihydrochloride salt form, enhancing its solubility and bioavailability.

Antimicrobial Properties

Research indicates that piperidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-Piperidinyl(2-pyridinyl)methanol have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against various strains, with some achieving MIC values as low as 0.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The anticancer potential of piperidine-based compounds has been extensively studied. A notable investigation demonstrated that certain derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways. Specifically, compounds with similar structural features to 4-Piperidinyl(2-pyridinyl)methanol were found to inhibit the phosphorylation of EGFR and induce cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activities

| Compound Name | Target Cancer Type | Mechanism of Action | IC50 (nM) |

|---|---|---|---|

| Compound A | MCF-7 | Apoptosis Induction | 49 |

| Compound B | EGFR-L858R Mutant | EGFR Inhibition | 81 |

| Compound C | Various Solid Tumors | Cell Cycle Arrest | 112 |

Neurological Effects

Piperidine derivatives have also been implicated in neurological applications. For example, dual receptor ligands targeting histamine H3 and sigma-1 receptors have shown promise in treating nociceptive and neuropathic pain. The piperidine structure is crucial for binding interactions within these receptors, which may lead to enhanced analgesic effects .

Case Studies

- Case Study on Pain Management : A recent study evaluated the efficacy of a piperidine-based compound in a neuropathic pain model. Results indicated significant pain relief in treated subjects compared to controls, suggesting that modifications to the piperidine structure can enhance therapeutic outcomes .

- Case Study on Antimicrobial Activity : Another study focused on the antibacterial properties of a series of piperidine derivatives, including those structurally similar to 4-Piperidinyl(2-pyridinyl)methanol. The findings highlighted a strong correlation between structural modifications and antimicrobial potency against resistant strains .

Toxicity and Safety Profile

Safety assessments have shown that certain piperidine derivatives exhibit low toxicity profiles at therapeutic doses. For instance, compounds were administered in vivo without significant adverse effects up to concentrations of 2000 mg/kg in animal models . This suggests a favorable safety margin for further development.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride to ensure laboratory safety?

- Methodological Answer:

- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation, skin contact, or ingestion. Work in a fume hood or well-ventilated area to minimize exposure .

- Storage: Store in a tightly sealed container away from heat, moisture, and direct sunlight. Maintain ambient temperature (20–25°C) in a dry, cool environment. Glass containers are preferred due to chemical stability .

- Emergency Measures: In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How is this compound synthesized, and what are the critical parameters influencing yield and purity?

- Methodological Answer:

- Synthetic Route: While direct synthesis data for this compound is limited, analogous piperidinyl-pyridinyl derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is prepared by reacting piperidine with 4-methoxyphenylsulfonyl chloride under alkaline conditions .

- Critical Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.

- Temperature: Controlled heating (50–80°C) minimizes side reactions.

- Purification: Column chromatography or recrystallization improves purity (>95%) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity by identifying proton environments (e.g., piperidine and pyridine rings) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Use a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies molecular weight (e.g., m/z 292.2 for the free base) .

Advanced Research Questions

Q. How can researchers design experiments to assess the potential ion channel modulation activity of this compound, based on structural analogs?

- Methodological Answer:

- Assay Selection: Use patch-clamp electrophysiology to evaluate effects on ion channels (e.g., hERG/Kv11.1). E-4031 dihydrochloride, a structurally related HERG blocker, serves as a positive control (IC₅₀ = 350 nM) .

- Experimental Design:

Transfect HEK293 cells with hERG channels.

Apply compound at varying concentrations (1 nM–10 µM).

Monitor current inhibition and voltage-dependent gating changes.

- Data Interpretation: Compare dose-response curves to established blockers to infer mechanism (e.g., open-channel vs. closed-state inhibition) .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for piperidinyl-pyridinyl derivatives across different studies?

- Methodological Answer:

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., pH, temperature, cell line). For example, discrepancies in IC₅₀ values may arise from differences in cell membrane lipid composition .

- Meta-Analysis: Compare structural analogs (e.g., 4-(Piperidin-4-yl)pyridine dihydrochloride) to identify substituent effects on activity. Use computational tools (e.g., molecular docking) to predict binding modes .

- Orthogonal Assays: Validate results using alternative methods (e.g., fluorescence-based flux assays vs. electrophysiology) .

Q. In optimizing the synthetic route for this compound, how can solvent selection and catalyst use impact reaction efficiency?

- Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize intermediates in SN2 reactions but may increase side-product formation. Switch to dichloromethane for acid-sensitive steps .

- Catalyst Optimization: Lewis acids (e.g., ZnCl₂) accelerate condensation reactions. For enantioselective synthesis, employ chiral catalysts like BINOL-derived phosphoric acids .

- Yield Improvement: Monitor reaction progress via TLC. Quench reactions at 80–90% completion to avoid degradation .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to neuronal receptors?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with dopamine D4 receptors. Compare binding poses to A-412997 dihydrochloride, a selective D4 agonist (EC₅₀ = 28.4 nM) .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Analyze hydrogen bonds and hydrophobic contacts .

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding free energy (ΔG). Validate predictions with in vitro cAMP accumulation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.